Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylpyridine (TFMP) derivatives . TFMP derivatives are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of the similar compound “methyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzoate” is characterized by the presence of a fluorine atom and a pyridine in their structure . The InChI Code for this compound is 1S/C14H9ClF3NO2/c1-21-13(20)9-4-2-8(3-5-9)12-11(15)6-10(7-19-12)14(16,17)18/h2-7H,1H3 .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the introduction of TFMP groups within the structures of other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis
The similar compound “methyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzoate” is a solid substance with a melting point between 88 - 91 degrees Celsius . It has a molecular weight of 315.68 .Scientific Research Applications
Aurora Kinase Inhibition
One research application of a compound structurally related to methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate involves its role as an Aurora kinase inhibitor. This inhibition can be potentially useful in treating cancer. Aurora kinases are enzymes that play a key role in cell division, and their inhibition can disrupt the cell cycle, thereby hindering the proliferation of cancer cells (ロバート ヘンリー,ジェームズ, 2006).
Structural Analysis in Crystallography
Compounds similar to this compound have been studied for their crystal structures. These studies help in understanding the molecular geometry, bond lengths, and angles, which are critical in pharmaceutical design and material science. For instance, the analysis of triazolyl-benzimidazole compounds provides insights into the antioxidant properties and potential pharmaceutical applications (Karayel et al., 2015).
Synthesis and Characterization in Organic Chemistry
The synthesis and characterization of compounds structurally related to this compound are significant in organic chemistry. These studies often focus on the preparation of intermediates for herbicides and potential pharmaceuticals, exploring the yield and purity of these processes. For example, the synthesis of triazolyl-benzimidazole compounds and their antimicrobial activities are studied for potential pharmaceutical applications (Bayrak et al., 2009).
Application in Bioimaging and Sensor Development
Research in the development of sensors and bioimaging agents also makes use of compounds like this compound. These compounds can be tailored to detect specific ions or molecules, playing a crucial role in biomedical diagnostics and environmental monitoring. For example, the development of fluorescent sensors for detecting aluminum ions in biological systems illustrates this application (Ye et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl][(2-hydroxyphenyl)methyl]amino}-3-fluorobenzoate is the enzyme acetyl-CoA carboxylase . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for this compound .
Mode of Action
This compound acts as an inhibitor of the acetyl-CoA carboxylase enzyme . It interferes with the action of this enzyme, thereby disrupting the normal metabolic processes associated with it .
Biochemical Pathways
The compound affects the fatty acid biosynthesis pathway by inhibiting the acetyl-CoA carboxylase enzyme . This disruption can lead to downstream effects such as altered lipid metabolism and potential impacts on cell membrane integrity and function .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in lipid metabolism due to the inhibition of the acetyl-CoA carboxylase enzyme . These changes can potentially affect various cellular processes, including cell membrane function and signal transduction .
Properties
IUPAC Name |
methyl 4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[(2-hydroxyphenyl)methyl]amino]-3-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF4N2O3/c1-31-20(30)12-6-7-17(16(23)8-12)28(11-13-4-2-3-5-18(13)29)19-15(22)9-14(10-27-19)21(24,25)26/h2-10,29H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLDHOHYVGNCES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N(CC2=CC=CC=C2O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106815 | |
Record name | Benzoic acid, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl][(2-hydroxyphenyl)methyl]amino]-3-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1708126-08-2 | |
Record name | Benzoic acid, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl][(2-hydroxyphenyl)methyl]amino]-3-fluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1708126-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl][(2-hydroxyphenyl)methyl]amino]-3-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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